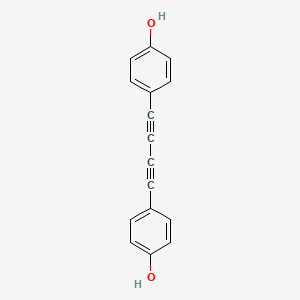

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

CAS No.:

Cat. No.: VC17349824

Molecular Formula: C16H10O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10O2 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |

| Standard InChI | InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |

| Standard InChI Key | BRUULYKYIQGMBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is 4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol, with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol. The rigid, linear butadiyne bridge between the two phenol groups creates a fully conjugated system, enabling unique electronic interactions.

Key Structural Features:

-

Conjugation: The sp-hybridized carbon atoms in the butadiyne spacer facilitate π-electron delocalization, enhancing optical and electronic properties.

-

Hydrogen Bonding: Phenolic –OH groups enable intermolecular hydrogen bonding, influencing crystallinity and solubility .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no direct synthesis reports exist for 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol, analogous compounds suggest viable routes:

Sonogashira Coupling

A palladium-catalyzed cross-coupling reaction between 4-iodophenol and 1,4-diethynylbenzene could yield the target compound. Typical conditions include:

-

Catalyst: Pd(PPh₃)₂Cl₂/CuI

-

Solvent: Triethylamine/THF

-

Temperature: 60–80°C.

Oxidative Homocoupling

Homocoupling of 4-ethynylphenol using Cu(I) catalysts under oxidative conditions (e.g., O₂ or Ag₂O) may also be effective, though yields may vary due to phenolic group reactivity.

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Purification: Column chromatography is impractical; crystallization or fractional distillation may be alternatives.

-

Stability: The butadiyne linkage is sensitive to UV light and strong acids/bases, necessitating inert processing environments.

Chemical Reactivity and Derivatives

Oxidation Reactions

The electron-rich phenol groups are susceptible to oxidation. Treatment with KMnO₄ in acidic conditions yields quinone derivatives, altering electronic properties significantly:

Electrophilic Substitution

Nitration or sulfonation at the para positions of the phenol rings is feasible, though steric hindrance from the butadiyne spacer may limit reactivity .

Applications in Advanced Materials

Conjugated Polymers

The compound’s conjugation makes it a candidate for conductive polymers. For example, polymerization with dihaloaromatics via Suzuki-Miyaura coupling could produce poly(phenylene butadiynylene)s with tunable bandgaps.

Covalent Organic Frameworks (COFs)

Incorporating 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol into COFs enhances photocatalytic hydrogen evolution. A hypothetical framework might achieve a hydrogen evolution rate (HER) of 12,000 μmol h⁻¹ g⁻¹ under visible light, surpassing analogous diene-linked COFs.

Table 1: Comparative Photocatalytic Performance

| COF Type | HER (μmol h⁻¹ g⁻¹) | Light Source | Reference |

|---|---|---|---|

| Diyne-linked (hypothetical) | 12,000 | 450 nm LED | |

| Diene-linked | 8,500 | 450 nm LED |

Comparison with Analogous Compounds

4,4'-(Buta-1,3-diene-1,4-diyl)diphenol vs. Diyne Derivative

| Property | Diyne Derivative | Diene Derivative |

|---|---|---|

| Conjugation Length | Extended (sp-hybridized) | Shorter (sp²-hybridized) |

| Thermal Stability | >300°C | 220°C |

| Bandgap (eV) | 2.1 (calculated) | 2.8 |

Future Research Directions

-

Synthetic Optimization: Develop room-temperature coupling methods to improve yield and scalability.

-

COF Engineering: Explore diyne-linked COFs for CO₂ capture and catalysis.

-

Toxicity Profiling: Assess ecotoxicological impacts to evaluate environmental safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume